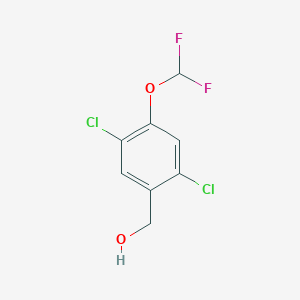
2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol
描述
2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol: is an organic compound with the molecular formula C8H6Cl2F2O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms and one difluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichloro-4-(difluoromethoxy)benzaldehyde.
Reduction Reaction: The aldehyde group is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors with efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions: 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Esterification: Acid chlorides or carboxylic acids in the presence of a catalyst like sulfuric acid (H2SO4) or pyridine.
Major Products:
Oxidation: 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde or 2,5-Dichloro-4-(difluoromethoxy)benzoic acid.
Substitution: Various substituted benzyl alcohol derivatives.
Esterification: Esters of this compound.
科学研究应用
2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins that have active sites for alcohols.
Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions, influencing cellular processes.
相似化合物的比较
2,4-Dichlorobenzyl alcohol: Similar structure but lacks the difluoromethoxy group.
4-(Difluoromethoxy)benzyl alcohol: Similar structure but lacks the chlorine atoms.
2,5-Dichlorobenzyl alcohol: Similar structure but lacks the difluoromethoxy group.
Uniqueness: 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine atoms and the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
[2,5-dichloro-4-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-2-7(14-8(11)12)6(10)1-4(5)3-13/h1-2,8,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPKABSRSMTWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


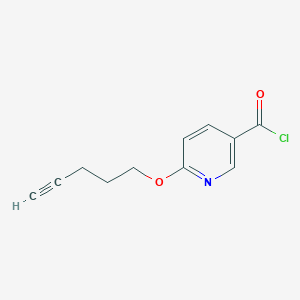
![2-Bromomethyl-6-methoxy-benzo[b]thiophene](/img/structure/B1413196.png)
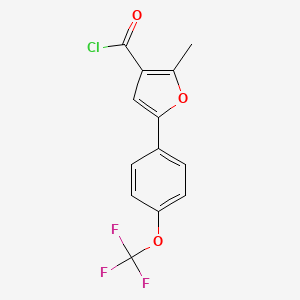
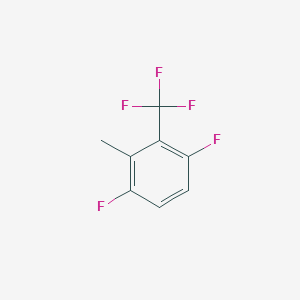
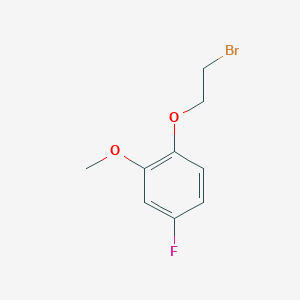
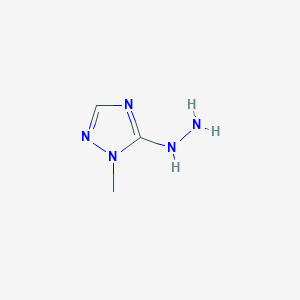


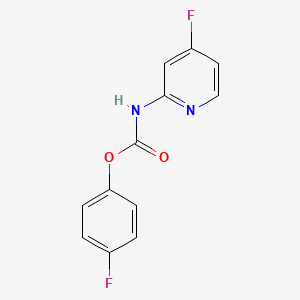
![[6-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1413208.png)
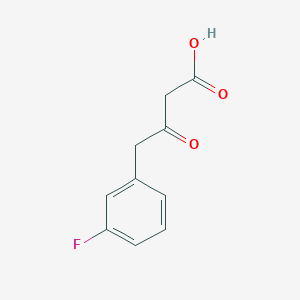
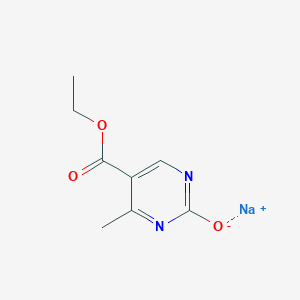
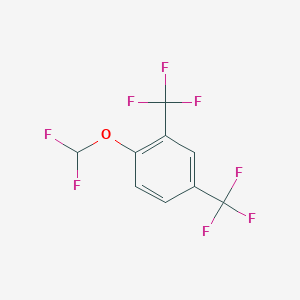
![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)
